molecular formula C14H13ClF3N5O2 B4571511 2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

Cat. No.: B4571511
M. Wt: 375.73 g/mol
InChI Key: CYKITQRBQCTFDN-UHFFFAOYSA-N
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Description

2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide is a useful research compound. Its molecular formula is C14H13ClF3N5O2 and its molecular weight is 375.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.0709869 g/mol and the complexity rating of the compound is 507. The solubility of this chemical has been described as 22.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis Applications

Heterocyclic compounds are crucial in medicinal chemistry, agriculture, and organic materials. The compound serves as a key intermediate in synthesizing diverse heterocyclic structures, showcasing its utility in generating novel compounds with potential biological activities. For instance, it can participate in reactions leading to the formation of pyrazole, pyridine, and pyrimidine derivatives through interactions with different reagents, demonstrating its versatility in heterocyclic synthesis (Fadda et al., 2012).

Antimicrobial and Anticancer Activities

The compound's derivatives have been evaluated for antimicrobial and anticancer activities, indicating its significance in the development of new therapeutic agents. Research has led to the synthesis of thiazole and pyrazole derivatives based on this structure, some of which exhibited promising antimicrobial activities (Gouda et al., 2010). Additionally, pyrazolo[3,4-d]pyrimidin-4-one derivatives synthesized from related compounds have shown significant antitumor activity against specific cancer cell lines, highlighting its potential in anticancer drug development (Abdellatif et al., 2014).

Structural Analysis and Crystallography

Structural analysis and crystallography studies provide insights into the molecular geometry and interactions of such compounds. These investigations are fundamental for understanding the compound's reactivity and its interaction with biological targets. An example is the detailed structural elucidation of N-[2-({[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-N-methoxyhydrazinecarboxamide, a derivative, which aids in the rational design of molecules with improved biological activities (Kant et al., 2012).

Synthesis of Fluorinated Pyrazoles

The introduction of fluorine atoms into organic molecules is a common strategy to enhance their pharmacological properties. Studies involving direct trifluoromethylation of 1,3-dicarbonyl compounds have led to the synthesis of fluorinated pyrazoles, a class of compounds with potential medicinal applications. The compound of interest can serve as a precursor in these reactions, underscoring its utility in synthesizing fluorinated analogs with enhanced biological properties (Ohtsuka et al., 2012).

Properties

IUPAC Name

1-[(4-chloro-2,5-dimethylpyrazole-3-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N5O2/c1-7-10(15)11(23(2)22-7)12(24)20-21-13(25)19-9-5-3-4-8(6-9)14(16,17)18/h3-6H,1-2H3,(H,20,24)(H2,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKITQRBQCTFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793121
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide
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2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide
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2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide
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2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide
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2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide
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2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

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